(7R,8S)-5-Oxa-2-azaspiro[3.5]nonane-7,8-diol;hydrochloride
Description
(7R,8S)-5-Oxa-2-azaspiro[3.5]nonane-7,8-diol hydrochloride is a spirocyclic compound featuring a fused oxa-aza ring system with hydroxyl groups at the 7R and 8S positions. Its molecular formula is C₇H₁₄ClNO₃, with a molecular weight of 195.65 g/mol . The stereochemistry of the diol groups was confirmed via circular dichroism (CD) spectroscopy and Snatzke’s method, which identified the 7R and 8S configurations . This compound is often used as a synthetic intermediate in pharmaceutical research due to its rigid spirocyclic framework and polar hydroxyl groups, which enhance solubility and enable hydrogen bonding in biological systems.
Properties
IUPAC Name |
(7R,8S)-5-oxa-2-azaspiro[3.5]nonane-7,8-diol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c9-5-1-7(3-8-4-7)11-2-6(5)10;/h5-6,8-10H,1-4H2;1H/t5-,6+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVVHLQPWFAPSP-RIHPBJNCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(COC12CNC2)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](COC12CNC2)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8S)-5-Oxa-2-azaspiro[3.5]nonane-7,8-diol;hydrochloride typically involves the formation of the spirocyclic core through a series of organic reactions. One common method includes the cyclization of a suitable precursor molecule under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as chromatography for purification and crystallization for the isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
(7R,8S)-5-Oxa-2-azaspiro[3.5]nonane-7,8-diol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
The potential applications of (7R,8S)-5-Oxa-2-azaspiro[3.5]nonane-7,8-diol; hydrochloride in pharmaceuticals are notable due to its diverse biological activities:
- Antimicrobial Activity : Compounds with similar structures have demonstrated efficacy against various bacterial strains. For instance, studies have shown that spiro compounds can disrupt bacterial cell walls or interfere with metabolic pathways, making them promising candidates for new antibiotics.
- Neuroprotective Effects : Research indicates that spiro compounds may exhibit neuroprotective properties. These effects are particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
- Analgesic Properties : There is evidence suggesting that spiro compounds can modulate pain pathways, providing potential analgesic effects. This could lead to new pain management therapies that are less addictive than current opioid medications.
Chemical Research
In the realm of chemical research, (7R,8S)-5-Oxa-2-azaspiro[3.5]nonane-7,8-diol; hydrochloride serves as a valuable tool for studying structure-activity relationships (SAR). Its unique molecular structure allows researchers to:
- Investigate Binding Interactions : Studies focusing on the binding affinity of this compound to various biological targets can provide insights into its pharmacodynamics and pharmacokinetics. Understanding these interactions is essential for optimizing drug design.
- Develop New Synthetic Methodologies : The compound can be utilized to explore new synthetic routes in organic chemistry, contributing to the advancement of synthetic methodologies that may yield other biologically active compounds.
Agricultural Chemistry
The agricultural sector may also benefit from the application of (7R,8S)-5-Oxa-2-azaspiro[3.5]nonane-7,8-diol; hydrochloride:
- Pesticidal Properties : If studies confirm its efficacy against specific pathogens affecting crops, this compound could be explored as a novel agrochemical agent. The potential to disrupt microbial processes makes it a candidate for developing environmentally friendly pesticides.
Case Studies and Comparative Analysis
To illustrate the applications of (7R,8S)-5-Oxa-2-azaspiro[3.5]nonane-7,8-diol; hydrochloride further, the following table compares it with similar compounds exhibiting distinct biological activities:
| Compound Name | Structure/Features | Biological Activity |
|---|---|---|
| Compound A | Similar spiro structure | Antimicrobial |
| Compound B | Contains nitrogen heteroatom | Neuroprotective |
| Compound C | Hydroxyl functional groups | Analgesic effects |
This comparative analysis highlights how variations in structure can lead to different biological activities, emphasizing the importance of stereochemistry and functional groups in drug design.
Mechanism of Action
The mechanism of action of (7R,8S)-5-Oxa-2-azaspiro[3.5]nonane-7,8-diol;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its binding affinity and activity at different biological receptors.
Comparison with Similar Compounds
Structural Analogs
5-Oxa-2-azaspiro[3.5]nonane Hydrochloride (CAS 1330765-15-5)
- Structure : Lacks the 7,8-diol groups present in the target compound.
- Molecular Formula: C₇H₁₂ClNO.
- Molecular Weight : 163.65 g/mol .
rel-(7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol Hydrochloride
- Structure : Features a smaller spiro ring system (3.4 vs. 3.5) and 7R,8R stereochemistry.
- Molecular Formula: C₇H₁₂ClNO₃.
- Safety Profile : Classified with hazard codes H315 (skin irritation) and H319 (eye irritation), requiring stringent handling precautions .
- Key Differences : The reduced ring size alters conformational flexibility and steric hindrance, impacting binding affinity in biological targets.
5-Oxa-2-azaspiro[3.5]nonane Oxalate (CAS 1427359-47-4)
- Structure : Same spiro core as the target compound but with an oxalate counterion instead of hydrochloride.
- Similarity Score : 0.91 (structural similarity to the target compound) .
- Key Differences : The oxalate salt may alter solubility and crystallinity compared to the hydrochloride form, influencing formulation stability.
Physicochemical Properties
Key Observations :
- The oxalate analog (CAS 1427359-47-4) may exhibit higher aqueous solubility due to the oxalate ion’s polarity .
Biological Activity
(7R,8S)-5-Oxa-2-azaspiro[3.5]nonane-7,8-diol; hydrochloride is a bicyclic compound characterized by its unique spirocyclic structure, which incorporates both oxygen and nitrogen atoms. This compound is part of a growing class of spiro compounds that have garnered interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
The compound features a specific stereochemistry denoted by the (7R,8S) configuration, which is crucial for its biological activity. The hydrochloride form enhances solubility and stability, making it suitable for pharmaceutical applications. Its molecular formula is with a molecular weight of approximately 174.64 g/mol.
The biological activity of (7R,8S)-5-Oxa-2-azaspiro[3.5]nonane-7,8-diol; hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Although specific mechanisms are yet to be fully elucidated, preliminary studies suggest potential agonistic effects on GPR119 receptors, which are involved in glucose metabolism and insulin secretion.
Pharmacological Potential
Research indicates that derivatives of spiro compounds can exhibit significant pharmacological effects. For instance, compounds structurally related to (7R,8S)-5-Oxa-2-azaspiro[3.5]nonane have been identified as GPR119 agonists, demonstrating promising glucose-lowering effects in diabetic models . This suggests that (7R,8S)-5-Oxa-2-azaspiro[3.5]nonane-7,8-diol; hydrochloride could be explored for similar therapeutic applications.
Case Studies and Research Findings
- GPR119 Agonist Activity : A study published in Bioorganic & Medicinal Chemistry evaluated several 7-azaspiro[3.5]nonane derivatives for their GPR119 agonistic properties. One derivative was identified as a potent agonist with favorable pharmacokinetic profiles in animal models .
- Synthetic Pathways : The synthesis of (7R,8S)-5-Oxa-2-azaspiro[3.5]nonane involves several steps starting from N-Boc-4-piperidone and employing reactions such as Wittig reactions and cyclizations . The ability to synthesize this compound efficiently is critical for further biological evaluations.
Comparative Analysis with Similar Compounds
Applications in Research and Industry
The potential applications of (7R,8S)-5-Oxa-2-azaspiro[3.5]nonane-7,8-diol; hydrochloride span several fields:
- Pharmaceutical Development : Its activity against metabolic disorders positions it as a candidate for drug development targeting conditions like diabetes.
- Chemical Research : The compound serves as a valuable tool for studying structure-activity relationships within spiro compounds.
- Agricultural Chemistry : If shown effective against specific pathogens, it could have applications in agrochemicals.
Q & A
Q. How can the stereochemical configuration of (7R,8S)-5-Oxa-2-azaspiro[3.5]nonane-7,8-diol;hydrochloride be experimentally validated?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry. For this compound, single-crystal diffraction analysis can confirm the (7R,8S) configuration by comparing observed bond angles and spatial arrangements with computational models (e.g., density functional theory). Alternatively, high-field NMR (≥500 MHz) with NOESY or ROESY experiments can detect through-space interactions between protons on the spiro ring and hydroxyl groups to infer stereochemistry. Ensure samples are purified via preparative HPLC to eliminate diastereomeric impurities that may skew results .
Q. What synthetic strategies are recommended for preparing this compound?
- Methodological Answer : A multi-step synthesis is typical for spirocyclic compounds. Start with a ketone or alcohol precursor to form the spiro ring via acid-catalyzed cyclization. Protect hydroxyl groups (e.g., using trimethylsilyl or benzyl ethers) to prevent undesired side reactions. Introduce the azaspiro moiety through reductive amination or ring-opening of epoxides. Final stereoselective reduction (e.g., using NaBH₄ with chiral catalysts) ensures the (7R,8S) configuration. Purify intermediates via column chromatography, and confirm purity by LC-MS (ESI+ mode) before converting to the hydrochloride salt using HCl gas in anhydrous ether .
Advanced Research Questions
Q. How can synthetic yields be optimized while maintaining stereochemical fidelity in large-scale preparations?
- Methodological Answer : Use a Design of Experiments (DoE) approach to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can optimize the cyclization step by varying HCl concentration (0.1–1.0 M) and reaction time (12–48 hours). Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase). Statistical tools like ANOVA help isolate variables affecting yield and ee. Scale-up reactions under inert atmospheres (N₂/Ar) minimize oxidation of sensitive intermediates .
Q. What analytical methods are suitable for detecting degradation products in stability studies?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) can identify degradation pathways. Analyze samples using UPLC-PDA-MS with a C18 column (e.g., Waters ACQUITY) and 0.1% formic acid/acetonitrile gradient. Major degradation products often include hydrolyzed diols (loss of the spiro ring) or oxidized amines. Quantify impurities against validated reference standards. For hydrochloride salts, monitor chloride ion content via ion chromatography to detect deliquescence or salt dissociation .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from variations in purity, stereochemical integrity, or assay conditions. Cross-validate data by:
- Repeating assays with independently synthesized batches.
- Using orthogonal analytical methods (e.g., circular dichroism for stereochemistry, ICP-MS for metal contaminants).
- Standardizing cell-based assays (e.g., fixed incubation times, controlled passage numbers).
Publish raw chromatograms and NMR spectra to enable peer verification. For example, a study reporting inconsistent IC₅₀ values in kinase inhibition assays should disclose HPLC purity (>98%) and confirm the absence of residual solvents (e.g., DMSO) that may interfere .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies?
- Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism). Report Hill slopes and 95% confidence intervals. For inconsistent replicates, apply Grubbs’ test to exclude outliers. Use bootstrap resampling to assess robustness of EC₅₀ estimates. In cases of non-overlapping confidence intervals between studies, perform meta-analysis (random-effects model) to quantify heterogeneity and identify confounding variables (e.g., cell line variability, assay plate effects) .
Safety and Handling
Q. What precautions are essential when handling the hydrochloride salt form in aqueous solutions?
- Methodological Answer : The hydrochloride salt is hygroscopic; store under argon in sealed desiccators. Prepare aqueous solutions in deionized water (resistivity ≥18 MΩ·cm) to prevent salt precipitation. Use corrosion-resistant materials (e.g., PTFE-coated stir bars) to avoid metal leaching. Monitor pH (target 4–6) to prevent acid-catalyzed decomposition. For in vivo studies, filter-sterilize solutions (0.22 μm PVDF membrane) and confirm osmolality (<300 mOsm/kg) to ensure biocompatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
